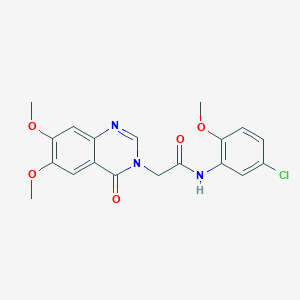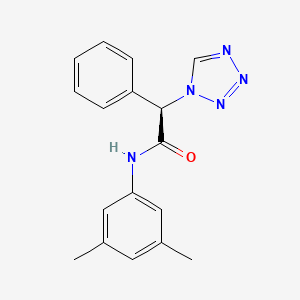![molecular formula C18H20BrN3O2 B11001606 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11001606.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that features both indole and oxazole moieties. The indole ring is a common structure in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered heterocycle containing oxygen and nitrogen, often found in bioactive molecules. The combination of these two rings in a single molecule suggests potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Oxazole Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.
Coupling Reaction: The brominated indole and the oxazole derivative are coupled using a suitable base and solvent, often under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener bromination and coupling methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced at the oxazole ring to form dihydro-oxazole derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole and oxazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs, particularly those targeting cancer or infectious diseases due to the known bioactivity of indole and oxazole derivatives .
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Indole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties, while oxazole derivatives have shown promise in antiviral and antifungal applications .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in both the indole and oxazole rings.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, often inhibiting their activity. The oxazole ring can enhance binding affinity and specificity to these targets. The exact molecular pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Oxazole: The parent compound of the oxazole ring system.
6-Bromoindole: A simpler brominated indole derivative.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the combination of the indole and oxazole rings, which is not commonly found in natural products. This dual functionality can provide enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20BrN3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-16(13(2)24-21-12)5-6-18(23)20-8-10-22-9-7-14-3-4-15(19)11-17(14)22/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,20,23) |
InChI Key |
PMBBDURYDDOXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide](/img/structure/B11001525.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11001532.png)
![3-(1H-pyrrol-1-yl)-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B11001534.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001540.png)
![N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001552.png)

![2-(4-fluorophenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11001562.png)
![N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11001567.png)
![4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001568.png)
![5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide](/img/structure/B11001577.png)
![3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11001591.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11001596.png)

